2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide
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Overview
Description
2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide is a complex organic compound that belongs to the class of benzothiadiazine derivatives
Mechanism of Action
Target of Action
The primary target of this compound is the sodium-chloride symporter located in the distal convoluted tubules in the kidneys . This symporter plays a crucial role in the reabsorption of sodium and chloride ions from the filtrate back into the body, which is a key process in maintaining electrolyte balance and blood pressure .
Mode of Action
The compound acts as an inhibitor of the sodium-chloride symporter . By binding to this symporter, it prevents the reabsorption of sodium and chloride ions, leading to increased excretion of these ions in the urine . This diuretic effect results in a decrease in blood volume, which can help to lower blood pressure .
Biochemical Pathways
The inhibition of the sodium-chloride symporter disrupts the normal reabsorption process in the kidneys. This leads to an increase in the excretion of water and electrolytes, including potassium and uric acid . The loss of potassium can potentially lead to hypokalemia, while the increase in uric acid can contribute to the development of gout .
Pharmacokinetics
Like other thiazides, it is likely to be well absorbed from the gastrointestinal tract and undergoes renal excretion . The compound’s bioavailability, half-life, and other ADME properties would need to be determined through further studies.
Result of Action
The primary result of the compound’s action is a decrease in blood pressure due to its diuretic effect . This can be beneficial in the treatment of conditions such as hypertension. The compound can also cause side effects such as hypokalemia and hyperuricemia due to the increased excretion of potassium and uric acid .
Preparation Methods
The synthesis of 2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide typically involves multiple steps. One common synthetic route starts with the preparation of the core benzothiadiazine structure, followed by the introduction of the chloro and ethoxyphenyl groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the sulfur atom in the thiadiazine ring makes it susceptible to oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or chloro groups, converting them into amines or dechlorinated products.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its biological activity makes it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Medicine: The compound’s potential therapeutic effects are being explored for the treatment of various diseases.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence
Comparison with Similar Compounds
Similar compounds to 2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide include other benzothiadiazine derivatives. These compounds share a similar core structure but differ in their substituents, leading to variations in their properties and activities. Some examples include:
- 7-chloro-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
- 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides-based strobilurins These compounds are unique in their specific substituents and the resulting biological or chemical activities .
Properties
IUPAC Name |
2-[(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O4S2/c1-2-25-13-6-4-12(5-7-13)19-16(22)10-26-17-20-14-8-3-11(18)9-15(14)27(23,24)21-17/h3-9H,2,10H2,1H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSIKOCHVXULLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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